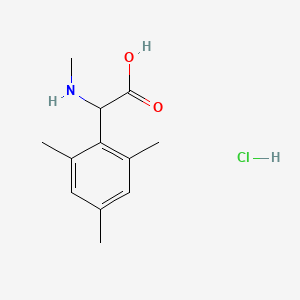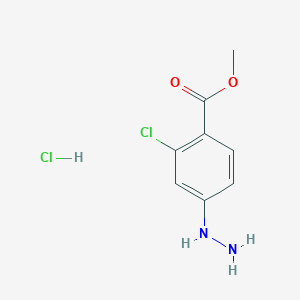
2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride, also known as MTA, is a chemical compound that has been extensively studied for its potential in various scientific research applications. MTA is a derivative of the amino acid phenylalanine and has been found to possess a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Green Synthesis Approaches
A study by Reddy, Ramana Reddy, and Dubey (2014) highlighted the green synthesis of potential analgesic and antipyretic compounds, demonstrating an environmental-friendly approach in drug design. Although not directly mentioning the target compound, their methodology can inspire similar approaches for its synthesis and application, emphasizing sustainability in chemical processes (Reddy, Ramana Reddy, & Dubey, 2014).
Synthesis of Chemical Intermediates
Research by Shchurova et al. (2022) explored synthetic processes for methyl derivatives of sym-triaminobenzene, crucial in producing dyes, pigments, and medicinal drugs. Their work on catalytic hydrogenation to produce triamino derivatives provides valuable insights into producing similar complex organic compounds, including those related to 2-(Methylamino)-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride (Shchurova et al., 2022).
Novel Compound Synthesis for Medical Applications
Hu Jia-peng (2012) detailed the improved synthesis of Clopidogrel Sulfate, a process highlighting the versatility of similar compounds in synthesizing critical intermediates for pharmaceuticals. This study's approach can be relevant for applications involving this compound in drug synthesis pathways (Hu, 2012).
Development of Polymeric Materials
A study on the synthesis of water-soluble phthalimide derivatives by Reddy, Kumari, and Dubey (2013) provides a framework for creating biologically active compounds with potential applications in medicine and materials science. Their synthetic routes and the resulting compound's properties may offer a template for research involving this compound (Reddy, Kumari, & Dubey, 2013).
Anticancer Compound Synthesis
Ravinaik et al. (2021) designed and synthesized a series of compounds with significant anticancer activity, demonstrating the critical role of chemical synthesis in drug development. While their focus was on different chemical structures, the principles and methodologies could apply to studies exploring anticancer applications of this compound (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
2-(methylamino)-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13-4)12(14)15;/h5-6,11,13H,1-4H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZYGPWBECPFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)



![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)

![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)
